17-epi-Limaprost is a synthetic compound that belongs to the class of prostaglandin E1 analogs. It is primarily used in research settings to explore its biological effects and potential therapeutic applications. This compound is structurally related to Limaprost, which is utilized for treating ischemic conditions, including thromboangiitis obliterans and lumbar spinal canal stenosis.
17-epi-Limaprost is derived from the natural prostaglandin E1, which plays a significant role in various physiological processes, including vasodilation and inhibition of platelet aggregation. The compound is classified under long-chain fatty acids, specifically as a fatty acyl derivative. Its chemical taxonomy identifies it as an organic compound with significant implications in both chemistry and pharmacology .
The synthesis of 17-epi-Limaprost involves multiple steps, primarily utilizing Wittig reactions, which are effective for forming double bonds with high efficiency and chirality control. Key intermediates are prepared using protective groups that prevent unwanted reactions during synthesis.
Industrial Production Techniques:
The molecular formula of 17-epi-Limaprost is , with a molecular weight of approximately 380.52 g/mol. The structure features multiple functional groups, including hydroxyl groups and a cyclopentane ring.
Structural Representation:
17-epi-Limaprost can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 17-epi-Limaprost involves its role as an agonist at prostaglandin E2 receptors. Upon binding to these receptors, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade results in smooth muscle relaxation and vasodilation while also inhibiting platelet aggregation, contributing to its potential antithrombotic effects .
Key properties of 17-epi-Limaprost include:
Other relevant data includes:
17-epi-Limaprost has several applications across different fields:
17-epi-Limaprost ((11α,13E,17R)-17,20-dimethyl-9,15-dioxo-prosta-13-en-1-oic acid) is characterized by the inverted stereochemistry at C17 compared to native Limaprost (C22H36O5, MW 380.53 g/mol) [4] [9]. Epimer-specific synthesis relies on:
Table 1: Key Protecting Groups in 17-epi-Limaprost Synthesis
Functional Group | Protecting Group | Deprotection Conditions | Yield |
---|---|---|---|
C11/C15 OH | TBSCl | HF/pyridine | 92% |
C17 OH | DHP (THP) | PPTS/MeOH | 88% |
C1 COOH | Methyl ester | LiOH/THF-H₂O | 95% |
The Wittig reaction constructs the C13–C20 side chain with critical (E)-alkene geometry. Optimization focuses on:
Table 2: Wittig Optimization for C13–C20 Fragment
Ylide Type | Base | Temp (°C) | E:Z Ratio | ee (%) |
---|---|---|---|---|
Non-stabilized | n-BuLi | −78 | 42:58 | <5 |
Semi-stabilized | NaH | 0 | 90:10 | 64* |
Stabilized (diethyl phosphorylacetate) | NaOH (30%) | −5 | >95:5 | 92* |
Scale-up faces three primary hurdles:1. Chromatography Dependence: Diastereomer separation via silica gel chromatography reduces throughput. Solutions include:- Crystallization-induced diastereomer resolution using chiral auxiliaries (e.g., (−)-menthol esters) [3] [7].- α-Cyclodextrin inclusion complexes to isolate 17-epi-Limaprost from epimeric mixtures [5] [9].2. Toxic Reagents: Diphenyldiselenide (oxidation step) generates toxic waste. Alternatives:- Swern oxidation (DMSO/oxalyl chloride) or Dess-Martin periodinane for C15 ketone formation [3].- Catalytic TPAP/NMO for recyclable oxidant systems [5].3. Yield Losses: Key strategies:- Low-Temperature Control: Maintaining −70°C during ylide addition prevents betaine equilibration [7].- Flow Chemistry: Continuous processing for exothermic steps (e.g., ylide formation) improves consistency and reduces byproducts [5].
Process mass intensity (PMI) is reduced from 1,860 to 420 via solvent recycling and catalytic reactions [5].
Key intermediates enable divergent synthesis of prostaglandin analogs:
Table 3: Versatile Intermediates for Prostaglandin Analogs
Intermediate | Structure | Derivatives Synthesized | Key Transformation |
---|---|---|---|
Aldehyde IV | OHC–C8H15–OPG | 17-epi-Limaprost, Tafluprost | Wittig olefination |
Lactone VII | [Corey lactone] | Bimatoprost, Latanoprost | Side-chain coupling |
Metathesis product | R–CH=CH–cyclopentane | 15-Keto Limaprost, 11-Deoxy Limaprost | Ring-closing metathesis |
The aldehyde route achieves 38% overall yield in 12 steps, outperforming Corey lactone routes (18% in 18 steps) [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7